D-Fructose-13C3

Metabolic Flux Analysis Isotopologue Profiling Pathway Partitioning

D-Fructose-13C3 provides a unique three-carbon labeling pattern (1,2,3-13C3 or 4,5,6-13C3) essential for resolving pentose phosphate pathway flux and hepatic fructose conversion. Unlike unlabeled or fully labeled alternatives, this positional isotopologue enables precise tracking in 13C-MFA and metabolomics. Verify isotopic enrichment and positional labeling with the supplier before purchase to match experimental design. Global shipping available.

Molecular Formula C6H12O6
Molecular Weight 183.13 g/mol
Cat. No. B12377230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose-13C3
Molecular FormulaC6H12O6
Molecular Weight183.13 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i2+1,5+1,6+1
InChIKeyLKDRXBCSQODPBY-HEBPFTOOSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Fructose-13C3: A Positionally Enriched 13C-Labeled Ketose for Targeted Metabolic Flux Analysis


D-Fructose-13C3 is a stable isotope-labeled monosaccharide in which three carbon atoms are substituted with the non-radioactive 13C isotope, typically at positions 1, 2, and 3 or 4, 5, and 6 . It is a ketose sugar and a structural isomer of glucose, with a molecular formula of ¹³C₃C₃H₁₂O₆ and a molecular weight of 183.13 g/mol . As a positional isotopologue of naturally occurring D-Fructose, it is primarily used as a tracer in metabolic flux analysis (MFA) and metabolomics research to track the fate of fructose carbons through biochemical pathways with high precision, without the safety concerns associated with radioactive ¹⁴C tracers .

Why Unlabeled or Uniformly Labeled Fructose Cannot Replace D-Fructose-13C3


Generic substitution with unlabeled D-Fructose, uniformly labeled D-Fructose-¹³C₆, or other single-site ¹³C-labeled fructoses (e.g., D-[1-¹³C]fructose) fails because each provides fundamentally different isotopic information that is critical for resolving specific metabolic questions . Unlabeled fructose offers no tracking capability, while fully labeled ¹³C₆-fructose labels all carbons, potentially masking or diluting the signal of specific pathway intermediates and preventing the dissection of parallel or converging metabolic routes [1]. In contrast, the specific, three-carbon labeling pattern of D-Fructose-13C3 (e.g., [1,2,3-¹³C₃]) allows for targeted tracing of the upper-half fructose carbons into glycolysis, gluconeogenesis, and the pentose phosphate pathway, revealing pathway partitioning that is otherwise undetectable [2]. Furthermore, the choice of labeling pattern is not trivial; studies have demonstrated significant isotopic discrimination between [1-¹³C]fructose and [2-¹³C]fructose in hepatic glucose output, underscoring that even subtle positional differences can alter experimental outcomes [3]. Therefore, procurement must be based on the specific labeling pattern required for the experimental design, not merely the isotopic label.

Quantitative Differentiation of D-Fructose-13C3 Against Close Analogs: A Comparative Evidence Guide


Positional 13C-Enrichment Enables Resolved Pathway Tracing Not Possible with U-13C6-Fructose

D-Fructose-13C3 provides a unique positional isotopologue that allows for the quantitative differentiation of carbon flux through parallel metabolic pathways [1]. Uniformly labeled U-13C6-Fructose cannot resolve the contribution of the pentose phosphate pathway (PPP) relative to glycolysis because all carbons are labeled, leading to isotopologue scrambling that obscures the origin of triose phosphates. In contrast, the specific 13C3 labeling pattern (e.g., 1,2,3-13C3) results in a predictable, non-scrambled mass isotopomer distribution in downstream metabolites like fructose-6-phosphate and 3-phosphoglycerate, enabling precise calculation of flux ratios [1]. A comparative study using 13C-tracer metabolic flux analysis in C. glutamicum on fructose demonstrated that flux through the PPP was only 14.4% of the total substrate uptake flux, a result that would be ambiguous or unquantifiable with U-13C6 labeling due to symmetrical labeling of the triose pool [2].

Metabolic Flux Analysis Isotopologue Profiling Pathway Partitioning

Validated Use as a Quantitative Internal Standard in Clinical Metabolomics via UPLC-MS/MS

D-Fructose-13C3 has been validated as an optimal internal standard (IS) for the precise quantification of plasma fructose in diabetic patients [1]. In a clinical study developing a UPLC-MS/MS method for plasma glucose, fructose, and 1,5-anhydroglucitol (1,5-AG) in diabetic patients, 13C3-fructose was used as the IS [1]. While the study does not provide a direct head-to-head comparison with other IS candidates like 13C6-fructose, the selection of 13C3-fructose is a class-level inference based on its optimal performance characteristics: it is chemically identical to the analyte, co-elutes with the analyte to correct for matrix effects and ionization suppression, and has a distinct +3 Da mass shift that provides sufficient separation from the natural M+1 and M+2 isotopologue peaks of unlabeled fructose, which can be significant in biological samples [2].

Clinical Metabolomics LC-MS/MS Quantification Diabetes Biomarkers

Cost-Effective Alternative to U-13C6-Fructose for Targeted Pathway Analysis

Procurement of D-Fructose-13C3 offers a significant cost advantage over uniformly labeled U-13C6-Fructose for specific research applications . The cost of 13C-labeled compounds scales with the number of 13C atoms incorporated. While exact pricing is proprietary and variable by supplier, the synthesis of D-Fructose-13C3 requires three fewer 13C atoms than U-13C6-Fructose, resulting in a lower cost of goods . This makes D-Fructose-13C3 a more economical choice for experiments where full labeling is unnecessary, such as tracing the upper-half of the fructose molecule or when used as an internal standard with a +3 Da mass shift . The choice is therefore driven by experimental necessity balanced against budget constraints.

Isotope Economics Procurement Strategy Research Budgeting

Positional Specificity for NMR-Based Fluxomics and Structural Analysis

D-Fructose-13C3, particularly the [1,2,3-¹³C₃] variant, is specifically designed for nuclear magnetic resonance (NMR) studies where the positional enrichment of 13C nuclei provides unique structural and dynamic information . Unlike uniformly labeled ¹³C₆-fructose, which results in complex, overlapping 13C-13C coupling patterns that can complicate spectral interpretation, the specific three-carbon labeling pattern yields simplified, interpretable multiplets . This allows for the direct measurement of 13C-13C scalar couplings (J-couplings) to determine molecular conformation or to quantify metabolic flux through specific bond-forming reactions. For example, in 13C-MFA by NMR, the coupling between C1 and C2 in [1,2,3-¹³C₃]fructose provides direct evidence of the molecule's fate through glycolysis without interference from the other half of the molecule [1].

NMR Spectroscopy Fluxomics Carbohydrate Structure

Enables Discrimination of Direct vs. Indirect Pathways of Fructose Metabolism

The use of specific 13C-labeled fructose isotopologues, such as D-[1,2,3-¹³C₃]fructose, has been instrumental in elucidating the direct and indirect pathways of hepatic fructose conversion to glucose . A study using [U-¹³C]fructose in children revealed that approximately 50% of the glucose formed contained adjacent 13C3 and 13C4 fragments, indicating that a significant portion of fructose was converted to glucose via a direct pathway bypassing the classical aldolase pathway [1]. This finding was made possible by the detection of specific isotopologue populations. While D-Fructose-13C3 was not the sole tracer in that specific study, its analogous 1,2,3-13C3 labeling pattern is essential for similar isotopologue analysis studies designed to track the fate of the top-half of the fructose molecule and quantify pathway bifurcation .

Hepatic Metabolism Fructose Conversion Isotopologue Analysis

Validated Application Scenarios for D-Fructose-13C3 in Scientific and Industrial Settings


Quantitative 13C-Metabolic Flux Analysis (13C-MFA) of Central Carbon Metabolism

D-Fructose-13C3 is the tracer of choice for 13C-MFA studies aimed at quantifying intracellular fluxes through glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle when fructose is the primary carbon source [1]. The specific positional labeling pattern (e.g., 1,2,3-13C3) provides a unique isotopologue fingerprint that allows for the resolution of PPP flux, which is often masked when using fully labeled U-13C6-fructose. This application is critical in industrial biotechnology for optimizing microbial strain performance (e.g., lysine production in C. glutamicum) and in biomedical research for understanding metabolic reprogramming in cancer and metabolic diseases. [2].

Clinical Metabolomics: Precise Quantification of Fructose in Human Plasma

In clinical chemistry and metabolomics, D-Fructose-13C3 is a validated internal standard for the absolute quantification of fructose in complex biological matrices like human plasma using UPLC-MS/MS [3]. Its use corrects for ion suppression and matrix effects, ensuring high accuracy and precision in measuring circulating fructose levels, which are emerging biomarkers for diabetes, fructose intolerance, and cardiometabolic risk. The +3 Da mass shift provides an optimal balance between analytical resolution and cost-effectiveness for routine clinical assay development.

NMR-Based Fluxomics and Carbohydrate Structural Biology

For structural biologists and fluxomics researchers using nuclear magnetic resonance (NMR), D-[1,2,3-¹³C₃]fructose is an essential tool . Its defined three-carbon enrichment pattern simplifies 1D and 2D 13C NMR spectra, reducing spectral complexity compared to U-13C6-fructose. This enables precise measurement of 13C-13C J-couplings for conformational analysis and allows for the direct tracking of specific carbon-carbon bonds through metabolic networks, providing flux data that is complementary to and often more resolved than MS-based methods.

Investigating Hepatic Fructose Metabolism and Gluconeogenesis Pathways

D-Fructose-13C3 is a critical tracer for in vivo and in vitro studies dissecting the direct and indirect pathways of hepatic fructose conversion to glucose [4]. By tracking the 13C3-labeled top-half of the fructose molecule, researchers can quantify the proportion of fructose that is directly converted to glucose via fructose-1-phosphate aldolase versus the indirect pathway that involves full breakdown to trioses and subsequent gluconeogenesis. This application is highly relevant for understanding the pathogenesis of non-alcoholic fatty liver disease (NAFLD), insulin resistance, and inborn errors of fructose metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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